
(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine: is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine typically involves the following steps:
Amine Introduction: The amine group can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and employing efficient purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Due to its unique structure, this compound can serve as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness:
Structural Features: The presence of both a cyclopropyl group and an amine group in (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine makes it unique compared to its analogs.
Reactivity: The combination of these functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2R)-3-cyclopropyl-2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)9(2,3)8-4-5-8/h7-8H,4-6,10H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGOGXWDKRSLD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
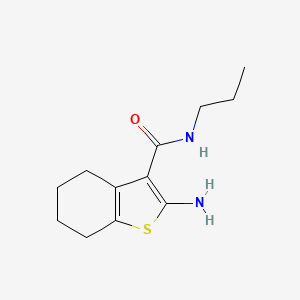
![8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2594358.png)
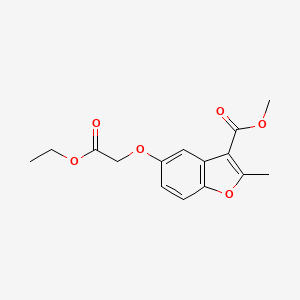
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)
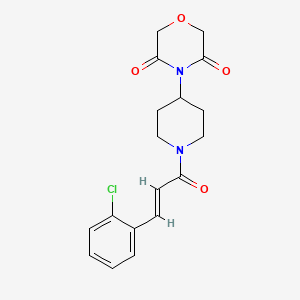
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
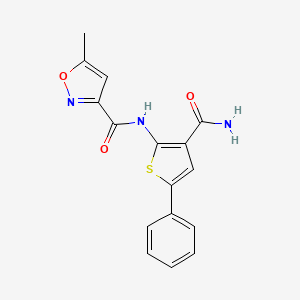
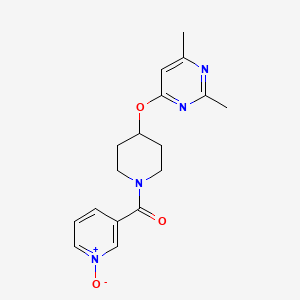
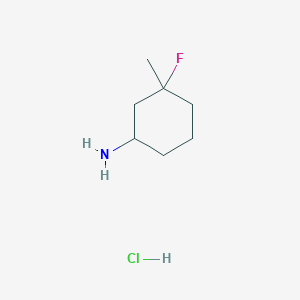
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
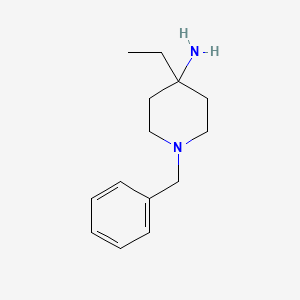
![Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594376.png)
